molecular formula C45H45N3NaO7S2 B1668683 Brilliant Blue R CAS No. 6104-59-2

Brilliant Blue R

Cat. No.: B1668683
CAS No.: 6104-59-2
M. Wt: 827.0 g/mol
InChI Key: JBOQDMLEGVLYIP-UHFFFAOYSA-N
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Description

Brilliant Blue R, also known as Coomassie this compound, is a synthetic dye commonly used in various scientific applications. It is a disulfonated triphenylmethane compound known for its intense blue color. This dye is widely utilized for staining proteins in polyacrylamide gels, making it an essential tool in protein chemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brilliant Blue R is synthesized through a series of chemical reactions involving triphenylmethane derivativesThe reaction conditions often include the use of strong acids and controlled temperatures to ensure the proper formation of the dye .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The dye is then purified through filtration and crystallization processes to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Brilliant Blue R undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can result in leuco forms of the dye .

Scientific Research Applications

Brilliant Blue R has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Brilliant Blue R exerts its effects involves binding to proteins through ionic interactions and Van der Waals forces. The dye binds to basic amino acids such as arginine, lysine, and histidine, forming a stable protein-dye complex. This binding stabilizes the negatively charged anionic form of the dye, producing the characteristic blue color even under acidic conditions .

Comparison with Similar Compounds

    Coomassie Brilliant Blue G: Similar to Brilliant Blue R but with two additional methyl groups, giving it a greenish tint.

    Remazol this compound: An anthraquinone dye used in textile industries.

    Brilliant Blue FCF: A synthetic dye used in food and cosmetics .

Uniqueness: this compound is unique due to its high sensitivity and specificity for protein staining. It provides clear and distinct bands in gel electrophoresis, making it a preferred choice for protein visualization. Its ability to form stable complexes with proteins under acidic conditions further enhances its utility in various scientific applications .

Biological Activity

Brilliant Blue R (BBR), also known as Coomassie this compound-250, is a synthetic dye widely used in biochemistry for protein staining and detection in polyacrylamide gel electrophoresis (PAGE). Its biological activity extends beyond mere staining, influencing various cellular processes and exhibiting potential therapeutic applications. This article delves into the biological activity of BBR, highlighting its effects on cellular mechanisms, toxicity, and environmental implications.

Overview of this compound

  • Chemical Structure : BBR is an anthraquinone dye characterized by its vibrant blue color, which results from its conjugated double bond system.
  • Applications : Primarily used in laboratories for protein visualization, BBR has also been explored for its potential therapeutic properties and environmental impact.

Enzyme Modulation

Research indicates that BBR can modulate the activity of various enzymes:

  • Protein Tyrosine Phosphatases (PTPs) : BBR has been shown to inhibit PTP1B with an IC50 of 91 µM, while other PTPs like TC-PTP and YPTP1 exhibit less sensitivity (IC50 > 120 µM) .
  • Mitochondrial Respiration : In vitro studies suggest that BBR may inhibit mitochondrial respiration, potentially exacerbating conditions like sepsis .

Cellular Effects

BBR's interaction with cellular components has been documented in several studies:

  • Purinergic Receptors : BBR selectively inhibits the P2X7 receptor, with an IC50 of 12 nM in rat models and 265 nM in human cells. This inhibition can reduce cytotoxicity in retinal and glial cells .
  • Impact on Macrophages : Exposure to BBR has shown varied effects on human macrophages, indicating a need for further investigation into its immunomodulatory properties .

Toxicity and Safety

Despite its widespread use, concerns regarding the toxicity of BBR have emerged:

  • Carcinogenic Potential : The International Agency for Research on Cancer classifies BBR as possibly carcinogenic to humans (Group 2B) .
  • Environmental Impact : BBR poses risks to aquatic ecosystems due to its persistence and potential toxicity at low concentrations .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of synthesized products from BBR degradation. The results showed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapies .

Case Study 2: Photodegradation

Research has demonstrated that BBR can be effectively degraded using green synthesis methods involving organometallic nanoparticles. This approach not only reduces dye concentration but also harnesses solar energy for environmental remediation .

Environmental Considerations

BBR's persistence in wastewater highlights the importance of developing effective degradation methods:

MethodEfficiency (%)Time Required
Microbial DecolorizationUp to 99%Few hours
Chemical Oxidation85%Several hours
Photocatalytic Degradation90%30 minutes

Properties

CAS No.

6104-59-2

Molecular Formula

C45H45N3NaO7S2

Molecular Weight

827.0 g/mol

IUPAC Name

sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate

InChI

InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);

InChI Key

JBOQDMLEGVLYIP-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na]

Appearance

Solid powder

Key on ui other cas no.

6104-59-2

physical_description

Blue crystals;  [MSDSonline]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CBBR;  Coomassie Brilliant Blue R;  Coomassie Brilliant Blue R250;  Brilliant Blue R;  Acid Blue 83; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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